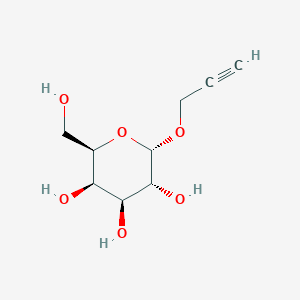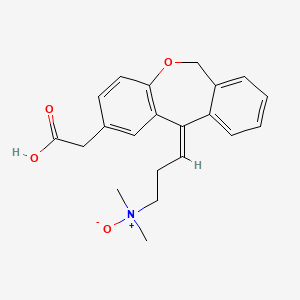![molecular formula C₄₈H₄₄N₂O₁₂ B1141059 (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester CAS No. 171973-67-4](/img/structure/B1141059.png)
(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of substances involved in the synthesis of glycosylated amino acids, critical for developing glycopeptides and related molecules. These substances play essential roles in biological systems and have potential applications in medicinal chemistry and drug development, excluding direct drug usage and dosage considerations.
Synthesis Analysis
The synthesis of related glycosylated amino acids and esters typically involves multiple steps, including the protection of functional groups, glycosylation reactions, and the selective deprotection of esters. Methods such as the Mercuric bromide-promoted glycosylation have been used to obtain beta-glycosides of Fmoc-Ser-OBn and Fmoc-Thr-OBn with good yields, demonstrating the complexity and precision required in these synthesis processes (Carvalho et al., 2003).
Molecular Structure Analysis
The molecular structure of glycosylated amino acids involves the attachment of a sugar moiety to an amino acid via a glycosidic bond. The configuration and conformation of these bonds are crucial for the biological activity and synthesis of glycopeptides. Techniques such as NMR spectroscopy, IR, and MS spectrometry are often used to elucidate these structures and confirm the configuration at the anomeric center and the conformation of the sugar residue (Liberek & Smiatacz, 2000).
Chemical Reactions and Properties
Glycosylated amino acids undergo various chemical reactions, including glycosylation, where a carbohydrate is attached to an amino acid or peptide, and deprotection reactions, where protecting groups are removed to reveal the functional groups necessary for further synthesis or for the acquisition of biological activity. These reactions are highly specific and require precise conditions to achieve the desired selectivity and yield (Salomon, Mata, & Mascaretti, 1996).
Aplicaciones Científicas De Investigación
Synthesis Protocols and Side Reactions
In the realm of carbohydrate chemistry, complex glycosylated compounds like (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester are crucial for various research applications. Liu et al. (2005) detailed the synthesis of T(N) antigen building blocks which are structurally similar, exploring two synthesis routes and elucidating side reactions that occur during the process. This research provides insights into the synthesis intricacies and potential complexities of similar glycosylated compounds (Liu et al., 2005).
Glycosylation in Peptide Synthesis
Kaerkkaeinen et al. (2008) explored iodine-mediated glycosylation, creating building blocks for solid-phase synthesis to prepare glycopeptides. The study highlights the significance of glycosylated compounds in constructing intricate molecular structures such as peptides, potentially encompassing compounds like the one you're interested in (Kaerkkaeinen et al., 2008).
Advanced Protecting Group Strategies
Zinieris et al. (2006) described the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, highlighting the use of protective groups in complex molecule synthesis. The study emphasizes the importance of protective groups like phenacyl ester in the synthesis of complex molecules, which is relevant for the intricate structure of (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester (Zinieris et al., 2006).
Protective Group Stability and Migration
Roslund et al. (2008) investigated the stability and migration of protective groups in beta-d-galactopyranosides, providing valuable information on the behavior of protective groups during synthetic procedures. Understanding these dynamics is crucial for synthesizing and manipulating complex glycosylated molecules (Roslund et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It would be important to handle it with appropriate safety precautions to avoid any potential risks.
Direcciones Futuras
Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
Propiedades
IUPAC Name |
[(6S,7S,8R,8aR)-7-acetamido-6-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N2O12/c1-29(51)49-41-43(61-44(53)31-17-7-3-8-18-31)42-40(28-58-46(62-42)32-19-9-4-10-20-32)60-47(41)57-26-38(45(54)56-27-39(52)30-15-5-2-6-16-30)50-48(55)59-25-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37/h2-24,37-38,40-43,46-47H,25-28H2,1H3,(H,49,51)(H,50,55)/t38-,40?,41-,42-,43+,46?,47-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDRGSPYAKZQMA-FWLMGMFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC(C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]2C(COC(O2)C3=CC=CC=C3)O[C@@H]1OC[C@@H](C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

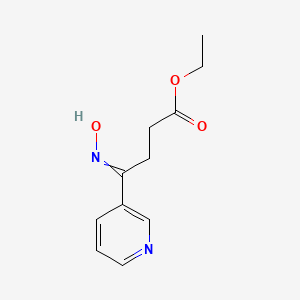
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
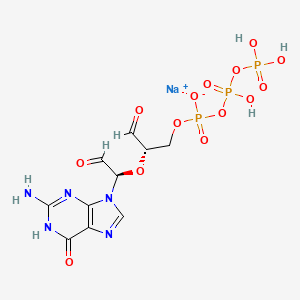

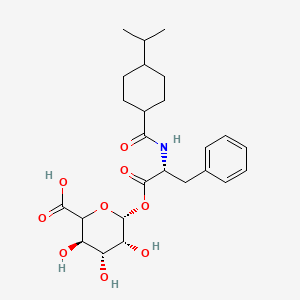
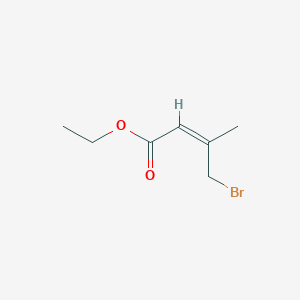
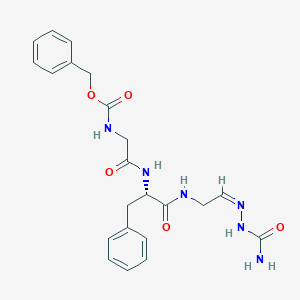
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
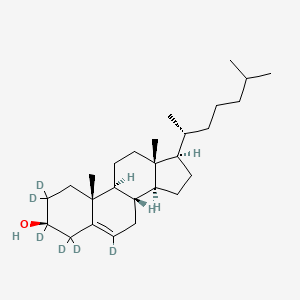
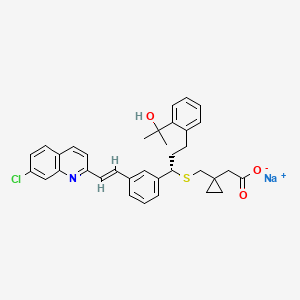
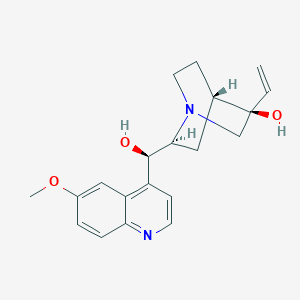
![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)
